5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid
Description
Key Conformational Features:
- Furan Ring Geometry : The ring adopts a nearly planar conformation due to aromatic stabilization, with bond angles of ~108° for the oxygen-containing ring.
- Carboxylic Acid Orientation : The -COOH group at position 2 lies in the plane of the ring, maximizing resonance with the furan’s π-system.
- But-3-yn-2-ylamino Group :
- The alkyne moiety (C≡C) adopts a linear geometry, creating steric hindrance with adjacent substituents.
- The methyl branch at position 2 of the butynyl chain forces the amino group into a staggered conformation to minimize van der Waals repulsion.
| Bond Angle/Length | Value |
|---|---|
| C-O-C (furan) | 110° |
| C≡C (alkyne) | 120 pm |
| N-C (amino) | 147 pm |
Intramolecular Interactions :
- Hydrogen bonding between the carboxylic acid’s hydroxyl proton and the amino group’s lone pairs stabilizes a cis conformation.
- π-π stacking between the furan ring and the alkyne’s electron-rich triple bond is negligible due to spatial separation.
Tautomeric and Resonance Stabilization Possibilities
Resonance Stabilization:
- Furan Ring : Delocalization of the oxygen’s lone pairs into the ring’s π-system enhances aromatic stability.
- Carboxylic Acid Group : Resonance between the carbonyl (C=O) and hydroxyl (-OH) groups forms a conjugated system, lowering the compound’s overall energy.
- Amino Group : The lone pair on nitrogen participates in partial conjugation with the furan ring, though this is limited by the ring’s aromaticity.
Tautomerism:
While the compound primarily exists in its amino-carboxylic acid form, two tautomeric forms are theoretically possible:
- Imino Tautomer : Proton transfer from the amino group to the adjacent carbon could yield an imino structure, though this is energetically disfavored due to loss of aromaticity.
- Keto-Enol Tautomerism : The carboxylic acid group may undergo keto-enol tautomerism, but the keto form dominates at physiological pH.
| Tautomer | Stability |
|---|---|
| Amino-carboxylic acid | Most stable |
| Imino | High energy (>20 kcal/mol) |
| Enol | Rare (<1% population) |
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
5-(but-3-yn-2-ylamino)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c1-3-6(2)10-8-5-4-7(13-8)9(11)12/h1,4-6,10H,2H3,(H,11,12) |
InChI Key |
FOCZSQHEVMAMPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=CC=C(O1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the But-3-yn-2-ylamino Group: This step involves the nucleophilic substitution of a suitable leaving group on the furan ring with but-3-yn-2-ylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The alkyne group can be reduced to form the corresponding alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: this compound with the alkyne group reduced to an alkane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its derivatives may be explored for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the therapeutic context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Furan-2-carboxylic acid derivatives are a diverse class of compounds with applications in pharmaceuticals, polymers, and agrochemicals. Below is a detailed comparison of 5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Reactivity and Bioactivity Electron-Withdrawing Groups: Compounds like 5-(4-nitrophenyl)furan-2-carboxylic acid exhibit enhanced acidity and are used as enzyme inhibitors due to the nitro group’s electron-withdrawing effects . Alkyne Functionality: The terminal alkyne in this compound is absent in other analogs, offering unique reactivity for click chemistry or polymer cross-linking .
Biological and Industrial Relevance MAFCA serves as a monomer for biobased polyamides and peptides, highlighting the role of amino acid-like furan derivatives in sustainable materials . Sulfur-containing derivatives (e.g., 5-(methylsulfanyl) and 5-(chlorosulfonyl) variants) are prioritized for high-purity industrial applications due to their stability and reactivity .
Spectroscopic and Physical Properties
- Fungal-derived furan carboxylic acids (e.g., 5-(3-hydroxypentyl)-furan-2-carboxylic acid ) have been characterized via HRESIMS and NMR, providing benchmarks for structural elucidation of the target compound .
- The chlorosulfonyl derivative has a high density (1.734 g/cm³ ) and boiling point (394.9°C ), reflecting the impact of bulky substituents on physical properties .
Biological Activity
5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid is a compound that combines a furan ring with an alkyne group and an amino functional group. This unique structure suggests potential for various biological activities, particularly in medicinal chemistry and organic synthesis. Despite limited specific studies on this compound, its structural analogs have been explored for their biological properties, providing insights into the possible activities of this compound.
Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 179.17 g/mol. The compound features:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Alkyne group : A carbon-carbon triple bond that enhances reactivity.
- Amino group : Contributes to interactions with biological targets.
Biological Activity Overview
While direct studies on the biological activity of this compound are scarce, related compounds have demonstrated various activities:
Antimicrobial Activity
Compounds containing furan and alkyne functionalities have been studied for their antimicrobial properties. For instance, derivatives of furan have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves interference with cellular processes or inhibition of enzyme activity.
| Compound | Activity | MIC (µM) |
|---|---|---|
| Furan derivative A | Antibacterial | 10 - 50 |
| Furan derivative B | Antifungal | 15 - 60 |
Anticancer Potential
Similar compounds have exhibited anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the alkyne moiety may enhance interactions with cancer cell targets.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound X | MCF7 (Breast cancer) | < 20 |
| Compound Y | HeLa (Cervical cancer) | < 30 |
The proposed mechanisms for the biological activity of compounds similar to this compound include:
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors can modulate signaling pathways.
- Reactive Oxygen Species Generation : Some compounds induce oxidative stress, leading to cell death in cancer cells.
Case Studies and Research Findings
- Antimicrobial Studies : Research has indicated that furan derivatives can inhibit bacterial growth effectively. For example, a study found that a related furan compound exhibited an MIC value of 25 µM against Staphylococcus aureus, suggesting potential for further development in antibiotic applications.
- Anticancer Research : A study on furan-based compounds highlighted their ability to induce apoptosis in cancer cells through mitochondrial pathways. The alkyne functionality was noted to enhance binding affinity to cancer-related targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
